molecular formula C14H12O B132839 4-Methylbenzophenone CAS No. 134-84-9

4-Methylbenzophenone

Cat. No.: B132839
CAS No.: 134-84-9
M. Wt: 196.24 g/mol
InChI Key: WXPWZZHELZEVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzophenone, also known as (4-methylphenyl)phenylmethanone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where a methyl group is substituted at the para position of one of the phenyl rings. This compound is commonly used as a photoinitiator in UV-curable inks and coatings, as well as a UV absorber in various industrial applications .

Mechanism of Action

Target of Action

4-Methylbenzophenone is a chemical compound with the molecular formula C14H12O Benzophenone derivatives have been found to be used in sunscreen creams and as photoinitiators for polymerization reactions .

Mode of Action

It’s known that benzophenone derivatives are strong uv light absorbers due to their conjugated structure, with a carbonyl group bridging two phenyl rings . This suggests that this compound may interact with its targets by absorbing UV light, thereby protecting the skin from harmful UV radiation or initiating polymerization reactions.

Biochemical Pathways

This compound is expected to be metabolized by the same metabolic pathways as benzophenone, with the addition of oxidation of the 4-methyl group to the corresponding alcohol and further oxidation to the carboxylic acid with its glycine and glucuronide conjugates . This suggests that this compound may affect the metabolic pathways involved in the oxidation of methyl groups and the conjugation of carboxylic acids.

Pharmacokinetics

Given its chemical structure and its expected metabolic pathways , it can be hypothesized that this compound may be absorbed through the skin, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine.

Result of Action

Given its potential use as a uv absorber , it may help protect the skin from harmful UV radiation, thereby preventing sunburn and potentially reducing the risk of skin cancer.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its UV absorption properties suggest that its efficacy may be affected by the intensity of UV radiation in the environment . , which may affect its distribution and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzophenone can be synthesized through the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{C}_6\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COC}_6\text{H}_5 ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is typically purified by recrystallization from solvents such as methanol or ether .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form derivatives like 4-bromomethylbenzophenone.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylbenzophenone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Similar in structure but with a methoxy group instead of a methyl group.

    4-Hydroxybenzophenone: Contains a hydroxyl group at the para position.

    4-Bromobenzophenone: Has a bromine atom at the para position.

Uniqueness

4-Methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its methyl group enhances its solubility in organic solvents and its ability to act as a photoinitiator in UV-curable systems .

Properties

IUPAC Name

(4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWZZHELZEVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037741
Record name 4-Methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS]
Record name Methanone, (4-methylphenyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylbenzophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20064
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

134-84-9
Record name 4-Methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (4-methylphenyl)phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2F68X17BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table II. The organocalcium reagent (2.72 mmol) was prepared from p-chlorotoluene (344 mg, 2.72 mmol) and highly reactive calcium (3.15 mmol) as described above. CuCN.2LiBr in THF (10 mL) was added to the organocalcium reagent via a cannula at -35° C. The CuCN.2LiBr can be prepared from CuCN and approximately two equivalents of LiBr in THF, as outlined in P. Knochel et al., J. Org. Chem., 53, 2390 (1989), which is incorporated herein by reference. The reaction mixture was stirred at -35° C. for 30 minutes. Benzoyl chloride (950 mg, 6.76 mmol) was added to the mixture via a disposable syringe at -35° C. and the resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was then added to the reaction mixture at room temperature for the purpose of neutralizing the reaction mixture. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (100 g, 230-400 mesh, eluted sequentially with 20:1 hexanes/EtOAc, 15:1 hexanes/EtOAc, and 10:1 hexanes/EtOAc) yielded (4-methylphenyl)phenylmethanone (458 mg, 86% yield): IR (neat) 3058, 3027, 2921, 1658, 1606, 1446, 1317, 1278, 1178, 937, 924, 835, 787, 730, 700 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.24-7.82 (m, 9 H), 2.43 (s, 3 H); 13C NMR (50 MHz, CDCl3) δ 196.4, 143.2, 137.9, 134.8, 132.1, 130.3, 129.9 128.9, 128.2, 21.6.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
calcium
Quantity
3.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
organocalcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
950 mg
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To the mixture of anhydrous AlCl3 (85 g, 0.64 mole) with dried toluene (90 mL) was added benzoyl chloride (50 mL, 0.43 mole) dropwise at 10±2° C. The mixture was warmed to 30±2° C. and stirred for 12 hours, and then heated to 100±5° C. and stirred for another 2 hr before it was cooled and added into ice water (200 mL) to terminate the reaction. The organic layer was separated and washed successively with water, 5% sodium carbonate and then water again till neutralized. The organic layer was dried over anhydrous magnesium sulfate and evaporated for solvent removal. The residue was recrystallized from n-hexane to obtain 62.1 g 4-methylbenzophenone in a yield 73.5%. mp: 55-57° C.
Name
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
73.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzophenone
Reactant of Route 2
Reactant of Route 2
4-Methylbenzophenone
Reactant of Route 3
Reactant of Route 3
4-Methylbenzophenone
Reactant of Route 4
Reactant of Route 4
4-Methylbenzophenone
Reactant of Route 5
Reactant of Route 5
4-Methylbenzophenone
Reactant of Route 6
Reactant of Route 6
4-Methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.